molecular formula C16H24S2 B14476702 2-Methyl-2-octyl-2H-1,3-benzodithiole CAS No. 69159-77-9

2-Methyl-2-octyl-2H-1,3-benzodithiole

Cat. No.: B14476702
CAS No.: 69159-77-9
M. Wt: 280.5 g/mol
InChI Key: ZDIUNEWPYDIJEP-UHFFFAOYSA-N
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Description

2-Methyl-2-octyl-2H-1,3-benzodithiole is a benzodithiole derivative featuring a fused benzene ring with two sulfur atoms at the 1- and 3-positions, substituted at the 2-position with methyl and octyl groups. These compounds are characterized by their planar aromatic systems and sulfur-containing heterocycles, which impart unique electronic properties, such as redox activity and conjugation effects, making them valuable in materials science and organic synthesis .

The methyl and octyl substituents likely influence steric bulk and solubility compared to derivatives with electron-withdrawing groups (e.g., phosphinyl or sulfonyl).

Properties

CAS No.

69159-77-9

Molecular Formula

C16H24S2

Molecular Weight

280.5 g/mol

IUPAC Name

2-methyl-2-octyl-1,3-benzodithiole

InChI

InChI=1S/C16H24S2/c1-3-4-5-6-7-10-13-16(2)17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,3-7,10,13H2,1-2H3

InChI Key

ZDIUNEWPYDIJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(SC2=CC=CC=C2S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-octyl-2H-1,3-benzodithiole typically involves the reaction of octyl bromide with 2-methyl-1,3-benzodithiole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-octyl-2H-1,3-benzodithiole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted benzodithioles depending on the nucleophile used

Scientific Research Applications

2-Methyl-2-octyl-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzodithioles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-octyl-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-2-octyl-2H-1,3-benzodithiole with structurally related 1,3-benzodithiole derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Dimethoxy-phosphinyl-1,3-benzodithiole PO(OCH₃)₂ at C2 262.28 - Crystal structure resolved via X-ray diffraction.
- Used in Wittig reactions to synthesize conjugated alkenes.
VTTF Ligand (H₂VTTF) Bis(4-benzoic acid) at C2 ~600 (estimated) - Electron-rich donor in flexible coordination networks.
- Selective O₂/N₂O sorption due to gate-opening behavior.
2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide Bissulfonyl and methoxybenzylidene 344.39 - Asymmetric unit with non-coplanar rings.
- Acts as a Michael acceptor in organic catalysis.
- Exhibits π-stacking interactions.
Dimethyl 1,3-Benzodithiol-2-ylphosphonate P(O)(OCH₃)₂ at C2 262.28 - Commercial lab reagent for phosphorylation reactions.
- White crystalline solid with >98% purity.
5-Methyl-1,3-benzodithiole-2-thione Methyl at C5, thione at C2 200.31 - Synthesized via reaction of 3,4-dimercaptotoluene with CS₂.
- Yellow crystalline solid (mp 85–86°C).

Key Insights:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., phosphinyl, sulfonyl) enhance electrophilicity, enabling participation in Wittig or Michael addition reactions . Alkyl groups (e.g., methyl, octyl) likely reduce reactivity due to steric hindrance and electron-donating effects but improve solubility in nonpolar solvents.

Structural and Crystallographic Trends :

  • Derivatives with planar substituents (e.g., methoxybenzylidene) exhibit π-stacking interactions along specific crystallographic axes, critical for charge-transfer materials .
  • Bulky substituents (e.g., octyl) may disrupt packing efficiency, leading to amorphous phases or layered structures dominated by van der Waals interactions.

Applications in Materials Science :

  • VTTF-based coordination networks demonstrate selective gas sorption, leveraging ligand flexibility and electron-rich aromatic systems .
  • Bissulfonyl derivatives serve as redox-active components in organic electronics due to their tunable conjugation and stacking behavior .

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